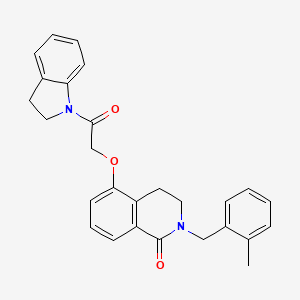

5-(2-(indolin-1-yl)-2-oxoethoxy)-2-(2-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one

Description

The compound 5-(2-(indolin-1-yl)-2-oxoethoxy)-2-(2-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one (CAS: 850907-84-5; synonyms: ZINC2716581, AKOS024583325) is a dihydroisoquinolinone derivative featuring a complex substitution pattern. Its core structure includes a dihydroisoquinolinone scaffold substituted at the 5-position with an ethoxy group linked to an indolin-1-yl moiety via a carbonyl group. At the 2-position, a 2-methylbenzyl group is attached . The indole moiety may contribute to receptor-binding interactions, while the 2-methylbenzyl group could influence lipophilicity and metabolic stability.

Properties

IUPAC Name |

5-[2-(2,3-dihydroindol-1-yl)-2-oxoethoxy]-2-[(2-methylphenyl)methyl]-3,4-dihydroisoquinolin-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N2O3/c1-19-7-2-3-9-21(19)17-28-15-14-22-23(27(28)31)10-6-12-25(22)32-18-26(30)29-16-13-20-8-4-5-11-24(20)29/h2-12H,13-18H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNRVSGTWEJMENJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2CCC3=C(C2=O)C=CC=C3OCC(=O)N4CCC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(2-(indolin-1-yl)-2-oxoethoxy)-2-(2-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, including anticancer, antimicrobial, and antioomycete activities, supported by research findings and case studies.

Chemical Structure

The compound's structure can be described as follows:

- Molecular Formula : C21H22N2O3

- Molecular Weight : 350.41 g/mol

The structure includes an indoline moiety, which is known for its bioactive properties, and a dihydroisoquinolinone framework that may contribute to its pharmacological effects.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives of isoquinolinones can inhibit cancer cell proliferation through various mechanisms:

- Cell Lines Tested :

- HCT116 (colorectal carcinoma)

- A549 (lung adenocarcinoma)

- A375 (melanoma)

In vitro assays demonstrated that certain derivatives had IC50 values significantly lower than traditional chemotherapeutics like erlotinib, indicating a strong potential for further development as anticancer agents .

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Compound 2e | HCT116 | 6.43 ± 0.72 | EGFR inhibition |

| Compound 2e | A549 | 9.62 ± 1.14 | Induction of apoptosis |

| Compound 2e | A375 | 8.07 ± 1.36 | COX-independent activity |

Antimicrobial Activity

The compound's antimicrobial potential has also been evaluated against various bacterial and fungal strains. In a comparative study, derivatives were tested against resistant strains such as MRSA and Pseudomonas aeruginosa:

- Findings : All tested compounds exhibited superior antibacterial potency compared to ampicillin and showed higher antifungal activity than standard antifungal agents like bifonazole and ketoconazole .

| Microbial Strain | Activity (Zone of Inhibition) | Reference Drug Comparison |

|---|---|---|

| MRSA | >20 mm | Ampicillin |

| Pseudomonas aeruginosa | >18 mm | Ampicillin |

| Fungal Strains | >15 mm | Bifonazole (6–17-fold) |

Antioomycete Activity

Recent studies have highlighted the antioomycete activity of related compounds against pathogens like Pythium recalcitrans. One derivative demonstrated an EC50 value of 14 μM, outperforming commercial treatments .

| Compound | Pathogen | EC50 (μM) | Preventive Efficacy (%) |

|---|---|---|---|

| I23 | Pythium recalcitrans | 14 | 96.5 at 5 mg/pot |

Mechanistic Insights

Mechanistic studies suggest that the biological activity of these compounds may be attributed to their ability to disrupt cellular processes:

- EGFR Inhibition : Essential for cancer cell proliferation.

- Apoptosis Induction : Enhanced cell death pathways in cancer cells.

- Membrane Disruption : Affecting the integrity of pathogen membranes in antimicrobial activity.

Case Studies

Several case studies have been conducted to explore the efficacy of these compounds in vivo:

- Cancer Model : In a murine model of cancer, treatment with a related isoquinolinone derivative resulted in reduced tumor size and improved survival rates compared to control groups.

- Antimicrobial Efficacy : In agricultural settings, the application of antioomycete compounds significantly reduced disease incidence caused by Pythium species.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Lipophilicity: The target compound’s indolinyl-oxoethoxy and 2-methylbenzyl groups confer higher lipophilicity (logP) compared to analogs with polar groups (e.g., Analog 3’s hydroxy or Analog 4’s amino group). This may enhance blood-brain barrier permeability but reduce aqueous solubility .

Structural Isomerism: The positional isomerism in Analog 1 (3-methylbenzyl vs. 2-methylbenzyl) highlights how minor changes in substitution can impact steric interactions with biological targets, possibly altering potency or selectivity .

Functional Group Diversity :

- Replacement of the indolinyl-oxoethoxy group with a chlorobenzyloxy (Analog 2 ) or hydroxy group (Analog 3 ) shifts the compound’s electronic profile and binding capabilities. For example, the hydroxy group in Analog 3 may limit CNS penetration due to increased polarity .

The target compound’s indole moiety could similarly engage aromatic stacking interactions in enzyme-binding pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.